ethyl 5-hydroxy-2-methyl-4-[(morpholin-4-yl)(phenyl)methyl]naphtho[1,2-b]furan-3-carboxylate
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Overview
Description
Ethyl 5-hydroxy-2-methyl-4-[(morpholin-4-yl)(phenyl)methyl]naphtho[1,2-b]furan-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-hydroxy-2-methyl-4-[(morpholin-4-yl)(phenyl)methyl]naphtho[1,2-b]furan-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the naphthofuran core: This can be achieved through a cyclization reaction involving a naphthalene derivative and a suitable furan precursor.
Introduction of the hydroxy and methyl groups: These functional groups can be introduced through selective hydroxylation and methylation reactions.
Attachment of the morpholinyl and phenylmethyl groups: This step involves the formation of a carbon-nitrogen bond, typically through a nucleophilic substitution reaction using morpholine and a phenylmethyl halide.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-hydroxy-2-methyl-4-[(morpholin-4-yl)(phenyl)methyl]naphtho[1,2-b]furan-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).
Reduction: The ester group can be reduced to an alcohol using reducing agents like LiAlH4 (lithium aluminium hydride).
Substitution: The morpholinyl group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or other oxidizing agents.
Reduction: LiAlH4, NaBH4 (sodium borohydride).
Substitution: Various nucleophiles such as amines, thiols, or halides.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry: This compound could be explored for its potential as a drug candidate due to its unique structure and functional groups.
Materials Science: The compound’s structural properties may make it useful in the development of new materials with specific electronic or optical properties.
Biological Studies: Its interactions with biological molecules could be studied to understand its potential as a biochemical probe or therapeutic agent.
Mechanism of Action
The mechanism of action of ethyl 5-hydroxy-2-methyl-4-[(morpholin-4-yl)(phenyl)methyl]naphtho[1,2-b]furan-3-carboxylate would depend on its specific application. In medicinal chemistry, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways and targets would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds with similar heterocyclic structures, such as indole derivatives, which are known for their biological activities.
Coumarin Derivatives: Compounds with similar ester and aromatic structures, such as coumarin derivatives, which are used in various applications.
Uniqueness
Ethyl 5-hydroxy-2-methyl-4-[(morpholin-4-yl)(phenyl)methyl]naphtho[1,2-b]furan-3-carboxylate is unique due to its combination of functional groups and the presence of the naphthofuran core. This unique structure may confer specific properties that are not found in other similar compounds, making it a valuable target for further research and development.
Properties
IUPAC Name |
ethyl 5-hydroxy-2-methyl-4-[morpholin-4-yl(phenyl)methyl]benzo[g][1]benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27NO5/c1-3-32-27(30)21-17(2)33-26-20-12-8-7-11-19(20)25(29)23(22(21)26)24(18-9-5-4-6-10-18)28-13-15-31-16-14-28/h4-12,24,29H,3,13-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCUGYXZROHKEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C(=C(C3=CC=CC=C32)O)C(C4=CC=CC=C4)N5CCOCC5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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